molecular formula C6H8N2O2S B3371314 Pyridine-2-sulfonic acid methylamide CAS No. 66715-66-0

Pyridine-2-sulfonic acid methylamide

Cat. No.: B3371314
CAS No.: 66715-66-0
M. Wt: 172.21 g/mol
InChI Key: CNMSPXXOHMCNDX-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Sulfonamide Chemistry

Pyridine-sulfonamides represent a significant class of heterocyclic compounds that merge the structural features of a pyridine (B92270) ring and a sulfonamide group. This combination results in molecules with unique physicochemical properties and diverse biological activities. The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a prevalent scaffold in numerous natural products and synthetic pharmaceuticals. wikipedia.orgnih.govresearchgate.net Its nitrogen atom can act as a hydrogen bond acceptor and a base, enhancing the solubility and pharmacokinetic profiles of drug candidates. nih.govnih.gov

The sulfonamide functional group (-S(=O)₂-NR₂), on the other hand, is a cornerstone in medicinal chemistry, famously associated with the "sulfa" class of antibacterial drugs. rsc.orgtandfonline.com Beyond their antimicrobial effects, sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and proteases, making them valuable in treating a wide range of conditions including glaucoma, inflammation, and viral infections. rsc.orgnih.gov

The integration of these two pharmacophores into a single molecule, as seen in pyridine-sulfonamides, creates compounds of considerable interest in drug discovery and materials science. rsc.org Researchers explore this chemical space to develop novel therapeutic agents that leverage the synergistic properties of both moieties. nih.govacs.org These compounds are investigated for a variety of applications, including as antimicrobial, antiviral, and enzyme-inhibiting agents. acs.org

Historical Development and Significance of Pyridine-Based Compounds in Chemical Synthesis

The history of pyridine chemistry began in 1846 with its isolation from coal tar by the Scottish chemist Thomas Anderson. wikipedia.orgnih.gov However, its chemical structure remained a subject of debate until it was correctly proposed by Wilhelm Körner (1869) and James Dewar (1871) as a nitrogen-substituted analog of benzene (B151609), a structure later confirmed experimentally. wikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 when William Ramsay produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron tube. wikipedia.orgnih.gov

A major breakthrough in the synthesis of pyridine derivatives came in 1881 with the Hantzsch pyridine synthesis, a method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.orgnih.gov Another foundational method, the Chichibabin pyridine synthesis, was developed in 1924 and involves the condensation of carbonyl compounds with ammonia or its derivatives. wikipedia.org Although often suffering from low yields, the Chichibabin synthesis uses inexpensive precursors and remains relevant in industrial applications. wikipedia.org

Over the decades, the significance of pyridine-based compounds has grown immensely. The pyridine ring is a key structural component in a vast array of commercial products, including essential vitamins (like niacin and pyridoxine), agrochemicals, and a multitude of pharmaceuticals. wikipedia.orgnih.gov Pyridine derivatives are employed in treatments for a wide spectrum of diseases, including cancer, tuberculosis, malaria, and neurological disorders. nih.govnih.gov The continuous development of new synthetic methodologies allows chemists to create increasingly complex and highly substituted pyridine scaffolds for various applications in medicinal chemistry, catalysis, and materials science. rsc.orgbaranlab.orgorganic-chemistry.org

Structural Framework of Pyridine-2-sulfonic Acid Methylamide and Related N-Heterocyclic Sulfonamides

Pyridine-2-sulfonic acid methylamide, with the IUPAC name N-methyl-2-pyridinesulfonamide, features a pyridine ring substituted at the C2 position with a sulfonamide group that is further N-methylated. sigmaaldrich.com Its chemical formula is C₆H₈N₂O₂S. sigmaaldrich.com The core structure consists of the heteroaromatic pyridine ring, which provides a rigid scaffold and influences the electronic properties of the molecule. The sulfonamide linker (-SO₂-NH-) attached to this ring is a key functional group, capable of acting as a hydrogen bond donor and acceptor. The terminal methyl group on the sulfonamide nitrogen differentiates it from the parent pyridine-2-sulfonamide (B152805).

The structural arrangement of N-heterocyclic sulfonamides can lead to interesting chemical phenomena, such as tautomerism. For instance, theoretical studies using density functional theory (DFT) on related N-heterocyclic arenesulfonamides have explored the equilibrium between the sulfonamide and a sulfonimide tautomer. rsc.org While the sulfonamide form is generally favored, the polarity of the solvent can influence the stability, with more polar environments sometimes increasing the preference for the sulfonimide tautomer. rsc.org

The table below provides a comparison of the structural properties of Pyridine-2-sulfonic acid methylamide and two closely related compounds.

PropertyPyridine-2-sulfonic acid methylamidePyridine-2-sulfonamidePyridine-2-sulfonic acid
IUPAC Name N-methyl-2-pyridinesulfonamide sigmaaldrich.compyridine-2-sulfonamide nih.govpyridine-2-sulfonic acid nih.gov
CAS Number 66715-66-0 sigmaaldrich.com12000791 (Parent) nih.gov15103-48-7 nih.gov
Molecular Formula C₆H₈N₂O₂S sigmaaldrich.comC₅H₆N₂O₂SC₅H₅NO₃S nih.gov
Molar Mass 172.21 g/mol sigmaaldrich.com158.18 g/mol 159.17 g/mol nih.gov
Structure

Data sourced from referenced materials.

Overview of Research Directions in Pyridine-2-sulfonic Acid Methylamide Chemistry

While specific research focusing exclusively on Pyridine-2-sulfonic acid methylamide is not extensively documented in publicly available literature, its research potential can be inferred from studies on its parent compounds and the broader class of pyridine-sulfonamides.

A primary research direction involves its potential as a synthetic intermediate. The related compound, Pyridine-2-sulfonic acid, is noted as a by-product in the synthesis of 2-Pyridinesulfonyl Chloride, which is a reagent used to prepare piperidine (B6355638) derivatives that function as tachykinin receptor antagonists. chemicalbook.comchemicalbook.com This suggests that Pyridine-2-sulfonic acid methylamide could similarly serve as a valuable building block or precursor in the synthesis of novel, biologically active heterocyclic systems.

Furthermore, the general class of pyridine-sulfonamides is actively being investigated for various therapeutic applications. Research has shown that novel pyridine derivatives incorporating a sulfonamide moiety exhibit promising biological activities. rsc.org For example, newly synthesized N-sulfonyl aminopyridines have demonstrated significant antimicrobial and antiviral properties. nih.govacs.org Some of these compounds have shown potent inhibitory activity against enzymes like dihydrofolate reductase and Hsp90α, highlighting their potential as anticancer or antiviral agents. acs.org Given these precedents, Pyridine-2-sulfonic acid methylamide and its derivatives are logical candidates for screening in antimicrobial, antiviral, and enzyme inhibition assays. The exploration of their coordination chemistry with various metal ions also presents a potential avenue for developing new catalysts or metallodrugs. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-4-2-3-5-8-6/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMSPXXOHMCNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306027
Record name N-Methyl-2-pyridinesulfonamide
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Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66715-66-0
Record name N-Methyl-2-pyridinesulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-pyridinesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Pyridine 2 Sulfonic Acid Methylamide and Its Analogs

Direct Amidation and Sulfonylation Routes

These routes involve the construction of the pyridine-2-sulfonamide (B152805) moiety as a key step, either by reacting a sulfonyl chloride with an amine or through more direct, one-pot procedures.

The most traditional and widely used method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. fishersci.co.uk For the synthesis of Pyridine-2-sulfonic acid methylamide, this involves the reaction of pyridine-2-sulfonyl chloride with methylamine (B109427). The success of this approach hinges on the efficient preparation of the pyridine-2-sulfonyl chloride precursor.

Several methods have been developed for the synthesis of pyridine-2-sulfonyl chlorides. A common approach is the oxidative chlorination of pyridine-2-thiols or their corresponding disulfides (2,2′-dipyridyl disulfide). chemicalbook.com Researchers have reported a simple and effective method using sodium chlorite (B76162) (NaClO₂) in water, which allows for easy purification and provides the desired sulfonyl chlorides in good yields. tandfonline.comtandfonline.comresearchgate.net Other oxidative chlorination agents include N-chlorosuccinimide and chlorine gas. chemicalbook.com

Once the pyridine-2-sulfonyl chloride is obtained, it is reacted with methylamine, typically in the presence of a base like pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct in what is known as the Schotten-Baumann reaction. fishersci.co.uk More advanced, transition-metal-free amination procedures have also been developed using potent nucleophiles like magnesium amides (R₂NMgCl·LiCl), which can efficiently couple with pyridine-2-sulfonyl chloride. nih.govresearchgate.net

Table 1: Selected Methods for the Preparation of Pyridine-2-sulfonyl Chloride

Starting MaterialReagentSolventYieldReference
Pyridine-2-thiolNaClO₂Water90% tandfonline.com
2,2′-Dipyridyl DisulfideChlorineDichloromethane (B109758)Not specified chemicalbook.com
Sodium 2-pyridinesulfinateN-Chlorosuccinimide (NCS)DichloromethaneGenerated in situ chemicalbook.com

To streamline the synthetic process, methods that avoid the isolation of the often unstable sulfonyl chloride intermediates have been developed. One such strategy involves the reaction of 2-pyridylzinc reagents with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). acs.org This reaction can be tailored to either form a stable, isolable 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate (B372464) ester or, for less electron-rich systems, proceed directly to the sulfonyl chloride which is then aminated in situ to yield the desired sulfonamide. acs.org The TCP sulfonates are bench-stable solids that can be subsequently reacted with amines under more vigorous conditions to provide the final sulfonamide products. acs.org

Another innovative one-pot approach transforms aromatic carboxylic acids into sulfonamides. princeton.edu This method uses copper-catalyzed decarboxylative halosulfonylation to convert the acid into a sulfonyl chloride intermediate, which is then aminated without isolation. This strategy could be applied to picolinic acid to generate pyridine-2-sulfonamides. princeton.edu

Functionalization of Pyridine Ring Precursors

This class of strategies focuses on modifying the pyridine ring of a molecule that either already contains the sulfonamide group or is a precursor to it. These methods are particularly valuable for creating diverse libraries of analogs for applications such as drug discovery.

The introduction of a halogen onto the pyridine ring provides a versatile handle for further chemical modification. Due to the electron-deficient nature of the pyridine ring, halogens at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SₙAr). quimicaorganica.org This allows for the displacement of the halogen by various nucleophiles.

While the direct electrophilic halogenation of the pyridine ring can be challenging and often requires harsh conditions youtube.com, several regioselective methods have emerged. For instance, specialized phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt selectively at the 4-position of a pyridine. This phosphonium group can then be displaced by a halide nucleophile, achieving a controlled halogenation. nih.govchemrxiv.org This two-step sequence is effective even for the late-stage halogenation of complex molecules. nih.gov It is conceivable that this methodology could be applied to a pre-formed Pyridine-2-sulfonic acid methylamide to introduce a halogen at a specific position, which could then be substituted to create a new analog.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds. semanticscholar.org However, the application of this reaction to 2-substituted pyridines has been historically challenging due to the instability and poor reactivity of the required pyridine-2-boronic acids. semanticscholar.orgnih.gov

To overcome this significant hurdle, alternative coupling partners have been developed. A major breakthrough was the use of pyridine-2-sulfinates as highly effective nucleophilic partners in palladium-catalyzed cross-coupling with a wide range of aryl halides. semanticscholar.orgresearchgate.net This desulfinylative coupling provides a reliable and broadly applicable method for synthesizing 2-arylpyridine derivatives. nih.govtcichemicals.comrsc.org

An alternative powerful strategy involves the direct use of sulfonyl derivatives. The desulfonative Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various hetero(aryl) boronic acids and esters has been successfully demonstrated. cdnsciencepub.comnih.govresearchgate.net This reaction, catalyzed by palladium complexes such as Pd(dppf)Cl₂, directly converts the C-SO₂F bond into a C-C bond, providing a direct route to aryl analogs from a sulfonyl fluoride precursor. cdnsciencepub.combohrium.comdntb.gov.ua

Table 2: Modern Palladium-Catalyzed Suzuki-Miyaura Couplings for 2-Arylpyridine Synthesis

Pyridine SubstrateCoupling PartnerCatalyst System (Example)Key FeatureReference
Pyridine-2-sulfinateAryl HalidePd(OAc)₂ / PCy₃Overcomes instability of pyridine-2-boronates semanticscholar.orgnih.gov
Pyridine-2-sulfonyl fluoride (PyFluor)(Hetero)aryl Boronic Acid/EsterPd(dppf)Cl₂Direct desulfonative C-C bond formation cdnsciencepub.comnih.gov

Radical chemistry offers unique pathways for the functionalization of heterocyclic compounds. These strategies can be used to modify either the sulfonamide group itself or the pyridine ring. A metal-free, photocatalytic method has been described that converts sulfonamides into sulfonyl radical intermediates. nih.govacs.org These radicals can then engage with various alkene fragments, enabling late-stage functionalization of the sulfonamide moiety. nih.govacs.org

More commonly, radical reactions are employed for C-H functionalization of the pyridine ring. The Minisci reaction and its variants are classic examples, typically involving the addition of a nucleophilic radical to the protonated, electron-deficient pyridine ring, favoring the C2 and C4 positions. rsc.org Recent advances have provided greater regiocontrol. For example, a general platform for the highly selective C-4 radical arylation and alkylation of pyridines has been reported. rsc.org Furthermore, protocols for the highly regioselective meta-C-H functionalization of pyridines have been developed using a redox-neutral dearomatization-rearomatization sequence, which can proceed through radical intermediates. researchgate.net These methods provide powerful tools for introducing substituents at various positions on the pyridine ring of a molecule like Pyridine-2-sulfonic acid methylamide to generate novel analogs.

Derivatization at the Sulfonamide Nitrogen

The modification of the sulfonamide nitrogen atom is a key strategy for diversifying the properties of pyridine-2-sulfonic acid methylamide. Alkylation and acylation are common methods employed for this purpose, allowing for the introduction of a wide range of substituents.

Alkylation of the methylamide nitrogen introduces an additional alkyl group, which can influence the compound's steric and electronic properties. This reaction typically involves the deprotonation of the sulfonamide nitrogen followed by reaction with an alkyl halide. quimicaorganica.org Similarly, acylation introduces an acyl group, forming an N-acylsulfonamide. This can be achieved by reacting the sulfonamide with an acyl chloride or anhydride (B1165640), often in the presence of a base like pyridine to neutralize the generated acid. ncert.nic.inresearchgate.net The reaction of 2-aminopyridine (B139424) with chloroacetyl chloride, followed by reaction with p-toluenesulfonyl chloride, is one such reported pathway. researchgate.net

The conditions for these reactions can be tailored to achieve the desired product. For instance, catalyst-free acylation of sulfonamides using acetic anhydride has been reported to proceed efficiently in water or under solvent-free conditions. researchgate.net The choice of solvent and base is critical in these transformations to ensure high yields and prevent side reactions.

The introduction of diverse N-substituents on the sulfonamide nitrogen allows for the fine-tuning of the molecule's biological activity and physical properties. A variety of synthetic methods have been developed to synthesize N-substituted pyridine-2-sulfonamides. eurjchem.com One common approach involves the reaction of a pyridine sulfonyl chloride with a primary or secondary amine. eurjchem.comresearchgate.net This method is versatile and allows for the incorporation of a wide array of functional groups.

For example, a series of N-substituted pyridine sulfonamides were synthesized by treating various substituted benzene (B151609) sulfonyl chlorides with N-isopropyl-4-methylpyridine-2,6-diamine. eurjchem.com This highlights the modularity of the synthetic approach, enabling the creation of a library of compounds with different substitution patterns.

Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of pyridine sulfonamides. These advancements include the adoption of green chemistry principles and the development of novel catalytic systems.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of pyridine sulfonamide synthesis, this has led to the development of reactions that proceed in environmentally benign solvents like water. rsc.org For instance, a facile synthesis of sulfonamides has been described that occurs in water under dynamic pH control, using equimolar amounts of the amine and arylsulfonyl chloride without the need for an organic base. rsc.org

The use of ionic liquids as green solvents and catalysts is another promising area. researchgate.netrsc.org Ionic liquids can offer advantages such as high thermal stability, designable structures, and potential for recyclability. rsc.orgrsc.org A novel quinoline-based dendrimer-like ionic liquid has been successfully used as a catalyst for the synthesis of new pyridine series containing a sulfonamide moiety. rsc.orgrsc.org

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. The development of new catalysts has significantly advanced the synthesis of pyridine sulfonamides. For example, synergetic photoredox and copper catalysis has been employed for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild conditions. acs.org

Transition-metal-catalyzed reactions have also been instrumental. Copper-catalyzed methods have been reported for the synthesis of sulfonamides from aryl boronic acids and amines. acs.org Furthermore, a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) has been developed for the synthesis of novel pyridine derivatives, showcasing an efficient and high-yield approach. nih.gov The use of magnetic nanoparticles as catalysts in multicomponent reactions for pyridine synthesis has also been explored, offering advantages in terms of catalyst recovery and reuse. nih.gov

Stereoselective Synthesis of Chiral Pyridine-2-sulfonic Acid Methylamide Derivatives

The synthesis of enantiomerically pure chiral molecules is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit vastly different biological activities. The development of stereoselective methods for the synthesis of chiral pyridine-2-sulfonic acid methylamide derivatives is an active area of research.

One strategy involves the use of chiral ligands in transition-metal-catalyzed reactions. nih.gov For instance, novel chiral imidazolidine-pyridine ligands have been designed and synthesized for use in asymmetric catalysis. researchgate.net The development of chiral 4-arylpyridine-N-oxides as catalysts has enabled the highly enantioselective N-acylative desymmetrization of sulfonimidamides, which are structural analogs of sulfonamides. rsc.org

Another approach is the dearomatization of pyridines to create chiral piperidine (B6355638) structures. acs.orgmdpi.com A three-step process involving partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction has been reported to provide access to a variety of enantioenriched 3-piperidines. acs.org While not directly producing pyridine-2-sulfonic acid methylamide, these methods demonstrate the potential for creating chiral pyridine-based scaffolds that could be further functionalized.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Pyridine-2-sulfonic acid methylamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of the molecule's connectivity and spatial arrangement can be constructed.

Elucidation of Molecular Structure via 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC)

The ¹H NMR spectrum of a sulfonamide derivative provides characteristic signals for its constituent protons. For instance, in related sulfonamide structures, aromatic protons typically resonate in the range of 6.51 to 7.70 ppm. nih.gov The methyl protons of the methoxy (B1213986) group in similar compounds appear as a singlet peak around 3.6 ppm, while the proton of the sulfonamide –SO₂NH– group manifests as a singlet between 8.78 and 10.15 ppm. nih.gov

The ¹³C NMR spectrum complements the proton data, with aromatic carbons in related derivatives showing signals between 111.83 and 160.11 ppm. nih.gov The carbon atom of a methyl group attached to a nitrogen, such as in an acetamide (B32628) group, has been observed around 24.57-24.58 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Sulfonamide Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.51 - 7.70 nih.gov111.83 - 160.11 nih.gov
Sulfonamide NH8.78 - 10.15 nih.govN/A
N-Methyl ProtonsData not availableData not available

Dynamic NMR Studies for Conformational Analysis

The rotation around the Aryl-SO₂ and S-N bonds in sulfonamides can be hindered, potentially leading to the existence of different conformers in solution. researchgate.netnih.gov Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational dynamics. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the interchange between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. researchgate.net For example, in a study of a related aromatic sulfonamide, two conformational diastereoisomers due to hindered Aryl-NSO₂ rotation were observed by NMR. researchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into the structure and intermolecular interactions in the crystalline state. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov ssNMR can distinguish between different polymorphs by detecting subtle differences in chemical shifts and internuclear distances that arise from variations in crystal packing and intermolecular interactions. mdpi.com Furthermore, ssNMR can be used to probe the local environment and dynamics of specific nuclei within the crystal lattice, providing a more complete picture of the solid-state structure. mdpi.com

X-ray Crystallography for Crystalline Forms of Pyridine-2-sulfonic Acid Methylamide

Determination of Absolute Configuration and Crystal Packing

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. The analysis of the diffraction data allows for the unambiguous assignment of the spatial arrangement of atoms. Furthermore, the crystallographic data reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.govresearchgate.net The packing arrangement is dictated by the molecule's shape and the intermolecular forces between adjacent molecules.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of sulfonamides is often dominated by a network of intermolecular interactions, with hydrogen bonds and π-π stacking playing crucial roles. nih.govresearchgate.net In many sulfonamide crystal structures, strong intermolecular hydrogen bonds are a primary driving force for the crystal packing. nih.govresearchgate.net The sulfonamide group itself contains both hydrogen bond donors (the N-H proton) and acceptors (the sulfonyl oxygens), leading to the formation of robust hydrogen-bonding motifs. mdpi.comresearchgate.net For instance, in the crystal structure of N-benzylpyridine-2-sulfonamide, molecules are linked into chains by N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net

Table 2: Common Intermolecular Interactions in Sulfonamide Crystal Structures

Interaction TypeDescriptionKey Atoms Involved
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.govresearchgate.netN-H (donor), O=S (acceptor), Pyridine-N (acceptor) researchgate.netresearchgate.net
π-π StackingA non-covalent attractive interaction between aromatic rings. nih.govPyridine (B92270) rings

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of Pyridine-2-sulfonic acid methylamide. These methods provide a detailed fingerprint of the molecule by identifying its constituent functional groups and the nature of its chemical bonds.

Identification of Functional Groups and Bond Vibrations

The vibrational spectrum of Pyridine-2-sulfonic acid methylamide is characterized by a series of distinct bands corresponding to the stretching and bending modes of its specific functional groups. The analysis of these bands allows for a definitive identification of the molecule's key structural features.

The pyridine ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. nih.gov Ring stretching vibrations (C-C and C-N) of the pyridine moiety are expected to appear in the 1400-1650 cm⁻¹ range. nih.gov The specific substitution pattern of the pyridine ring, in this case, at the 2-position, influences the exact frequencies and intensities of these modes. For 2-monosubstituted pyridines, characteristic bands are also anticipated around 1050 cm⁻¹ and in the 1146-1152 cm⁻¹ region. nih.gov

The sulfonamide group (-SO₂NHCH₃) also presents a set of well-defined vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds are among the most intense bands in the IR spectrum and are typically found in the ranges of 1300-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration is generally weaker and appears at a lower frequency. The N-H stretching vibration of the secondary amide is expected in the region of 3200-3400 cm⁻¹, while the C-H stretching of the methyl group will be observed around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).

An interactive data table summarizing the expected vibrational frequencies for Pyridine-2-sulfonic acid methylamide is provided below, based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Pyridine RingC-H Stretch3000-3100Medium-Weak
Pyridine RingC=C, C=N Stretch1400-1650Medium-Strong
Pyridine RingRing Breathing/Deformation990-1050Medium
SulfonamideN-H Stretch3200-3400Medium
SulfonamideS=O Asymmetric Stretch1300-1370Strong
SulfonamideS=O Symmetric Stretch1140-1180Strong
Methyl GroupC-H Asymmetric Stretch~2960Medium
Methyl GroupC-H Symmetric Stretch~2870Medium

Conformational Insights from Spectroscopic Data

Beyond the identification of functional groups, vibrational spectroscopy can offer insights into the conformational preferences of Pyridine-2-sulfonic acid methylamide. The rotational freedom around the S-N and C-S bonds can lead to the existence of different conformers in solution or in the solid state. These different spatial arrangements can result in subtle shifts in vibrational frequencies and changes in band shapes.

For instance, studies on N-methyl arylsulfonamides have shown that the orientation of the methyl group relative to the sulfonyl and aryl groups can influence the vibrational spectra. researchgate.netnih.gov In some cases, the presence of multiple conformers can lead to the splitting of certain vibrational bands. Low-temperature spectroscopic measurements can be particularly informative, as they can "freeze out" specific conformers, allowing for their individual characterization. The analysis of the N-H stretching region can also provide clues about intermolecular and intramolecular hydrogen bonding, which plays a significant role in determining the preferred conformation. For example, a lower frequency for the N-H stretch can indicate its involvement in a hydrogen bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and confirming the elemental composition of Pyridine-2-sulfonic acid methylamide. Furthermore, by subjecting the molecule to fragmentation, typically through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a wealth of structural information can be obtained.

Upon ionization, typically via electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, Pyridine-2-sulfonic acid methylamide is expected to undergo characteristic fragmentation pathways. The fragmentation of sulfonamides is well-documented and often involves the cleavage of the bonds around the sulfur atom. nih.govnih.gov

A common fragmentation pathway for arylsulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov This is often followed by rearrangement. Another prominent fragmentation involves the cleavage of the S-N bond, leading to the formation of ions corresponding to the pyridine-sulfonyl moiety and the methylamine (B109427) cation, or vice versa depending on which fragment retains the charge. Cleavage of the C-S bond between the pyridine ring and the sulfur atom is also a plausible fragmentation route.

The table below outlines the expected major fragments for Pyridine-2-sulfonic acid methylamide in a positive ion ESI-MS/MS experiment.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
173.03 [M+H]⁺109.01SO₂ (64)[C₆H₈N₂]⁺
173.03 [M+H]⁺142.01CH₃NH (31)[C₅H₄NSO₂]⁺
173.03 [M+H]⁺79.04CH₃NSO₂ (94)[C₅H₅N]⁺
173.03 [M+H]⁺32.04C₅H₄NSO₂ (141)[CH₃NH₂]⁺

Advanced Spectroscopic Techniques

To gain a more profound understanding of the electronic structure and, where applicable, the stereochemistry of Pyridine-2-sulfonic acid methylamide, more advanced spectroscopic techniques are employed.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of Pyridine-2-sulfonic acid methylamide is expected to be dominated by the electronic transitions of the pyridine ring. Pyridine itself exhibits characteristic absorption bands, typically around 202 nm and 254 nm, corresponding to π → π* transitions. sielc.com

The substitution of the pyridine ring with the methylsulfonamide group at the 2-position is expected to cause a shift in these absorption maxima (a chromophoric shift). The sulfonyl group can act as an auxochrome, modifying the energy of the electronic transitions. The degree of conjugation between the pyridine ring and the sulfonamide group will influence the position and intensity of the absorption bands. Studying the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states. For instance, a shift to longer wavelengths (bathochromic or red shift) in a more polar solvent would suggest a π → π* transition where the excited state is more polar than the ground state.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation

Transition State Analysis for Synthetic Pathways

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine. ijarsct.co.in Transition state analysis is a computational method used to study the mechanism of such chemical reactions. It focuses on identifying the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For the synthesis of Pyridine-2-sulfonic acid methylamide from pyridine-2-sulfonyl chloride and methylamine (B109427), computational models could be employed to map out the potential energy surface of the reaction. This analysis would reveal the geometry of the transition state, including critical bond lengths and angles as the sulfur-nitrogen bond is formed and the chlorine atom departs. Quantum mechanical calculations, such as Density Functional Theory (DFT), are typically used for this purpose. Such studies can elucidate the role of catalysts or different solvent environments in stabilizing the transition state and accelerating the reaction. While specific transition state analysis for the synthesis of Pyridine-2-sulfonic acid methylamide is not available, the principles remain a cornerstone of synthetic route optimization. acs.org

Table 1: Hypothetical Transition State Parameters for the Synthesis of Pyridine-2-sulfonic acid methylamide

ParameterHypothetical ValueDescription
Activation Energy (kcal/mol)15-25The energy barrier that must be overcome for the reaction to occur.
S-N bond length (Å)~2.0-2.5The distance between the sulfur and nitrogen atoms in the transition state.
S-Cl bond length (Å)~2.5-3.0The elongating bond of the leaving group in the transition state.
Imaginary Frequency (cm⁻¹)-200 to -400A characteristic vibrational mode of a true transition state.

Note: The data in this table is illustrative and represents typical ranges for such reactions, not experimentally or computationally verified values for Pyridine-2-sulfonic acid methylamide.

Understanding Selectivity and Reactivity

Computational methods are invaluable for understanding the selectivity and reactivity of a molecule like Pyridine-2-sulfonic acid methylamide. Analysis of the molecule's electronic structure can predict its behavior in various chemical environments.

Reactivity descriptors, derived from conceptual DFT, can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons, respectively. For Pyridine-2-sulfonic acid methylamide, the LUMO would likely be centered on the sulfonyl group and pyridine (B92270) ring, suggesting these are the primary sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring would be expected to be regions of negative potential.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks.

These computational analyses can help in predicting the outcomes of reactions and in designing derivatives with desired reactivity profiles. For instance, understanding the reactivity could guide the synthesis of analogues with altered biological activity or chemical properties. nih.gov

Ligand-Receptor Interaction Modeling (Focus on Chemical Binding Modes)

While no specific biological target for Pyridine-2-sulfonic acid methylamide is established in the literature, computational modeling can be used to hypothesize and analyze its potential interactions with protein binding sites. Sulfonamides are a well-known class of enzyme inhibitors, particularly of carbonic anhydrases. mdpi.com

Docking Studies for Hypothetical Binding Sites (Emphasis on structural features, e.g., hydrogen bonding networks, hydrophobic interactions, π-π stacking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov If a hypothetical protein target were identified for Pyridine-2-sulfonic acid methylamide, docking studies could predict its binding mode and affinity.

The docking process would involve:

Obtaining or modeling the 3D structure of the target protein.

Generating a 3D conformation of Pyridine-2-sulfonic acid methylamide.

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the protein's active site.

Scoring these poses based on a function that estimates the binding free energy.

The results would highlight key intermolecular interactions:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor and acceptor. The oxygen atoms and the NH group could form hydrogen bonds with amino acid residues in the binding site. The pyridine nitrogen is also a potential hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with the aromatic side chains of residues such as phenylalanine, tyrosine, and tryptophan.

Table 2: Hypothetical Docking Results for Pyridine-2-sulfonic acid methylamide with a Generic Kinase Active Site

Interaction TypePotential Interacting ResiduesDescription
Hydrogen BondAspartate, Glutamate, SerineThe sulfonamide oxygens and NH group acting as H-bond acceptors/donors.
Hydrophobic InteractionLeucine, ValineThe pyridine ring fitting into a hydrophobic pocket.
π-π StackingPhenylalanine, TyrosineFace-to-face or edge-to-face stacking with the pyridine ring.
Binding Energy (kcal/mol)-5 to -9A hypothetical score indicating the predicted affinity of the ligand for the receptor.

Note: This table is for illustrative purposes only and does not represent data from actual docking studies on Pyridine-2-sulfonic acid methylamide.

Free Energy Perturbation and QM/MM Approaches

To obtain a more accurate estimation of binding affinities, more computationally intensive methods like Free Energy Perturbation (FEP) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed.

Free Energy Perturbation (FEP): FEP is a method based on statistical mechanics that allows for the calculation of free energy differences between two states, for example, the binding of two different ligands to the same protein. By "perturbing" Pyridine-2-sulfonic acid methylamide into a derivative in silico, FEP can predict whether the modification would improve or weaken the binding affinity. This is a powerful tool in lead optimization during drug discovery.

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach combines the accuracy of quantum mechanics with the speed of classical molecular mechanics. nih.gov In the context of ligand-receptor binding, the ligand (Pyridine-2-sulfonic acid methylamide) and the crucial amino acid residues in the immediate vicinity of the active site would be treated with a high-level QM method. mdpi.commdpi.com The rest of the protein and the solvent would be treated with a less computationally expensive MM force field. This allows for an accurate description of electronic effects like charge transfer and polarization within the active site, which are crucial for understanding the binding event, while still being able to model the dynamics of the entire protein system. nih.gov

These advanced computational methods provide a deeper understanding of the energetic and electronic factors governing ligand-receptor interactions, moving beyond the static picture provided by molecular docking.

Chemical Reactivity and Transformation Studies

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring, an aromatic heterocycle, exhibits distinct reactivity patterns influenced by the presence of the nitrogen atom and the N-methylsulfonamido substituent at the 2-position.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609). The nitrogen atom exerts a deactivating effect on the ring towards electrophiles due to its electronegativity, which reduces the electron density of the aromatic system. rsc.org This deactivation is further intensified in acidic media, commonly used for EAS reactions, as the nitrogen atom becomes protonated, leading to the formation of a pyridinium (B92312) ion with a strong electron-withdrawing character. youtube.com

For pyridine itself, electrophilic substitution, when forced under harsh conditions, typically occurs at the 3- and 5-positions (meta-substitution). youtube.com This is because the intermediates formed by attack at the 2-, 4-, or 6-positions would place a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. youtube.com

In the case of Pyridine-2-sulfonic acid methylamide, the N-methylsulfonamido group (-SO₂NHCH₃) at the 2-position is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. This group will also direct incoming electrophiles to the meta positions, namely the 3- and 5-positions, to avoid placing a positive charge adjacent to the electron-withdrawing substituent. Therefore, electrophilic substitution on Pyridine-2-sulfonic acid methylamide is expected to be challenging and, if successful, would likely yield a mixture of 3- and 5-substituted products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Pyridine-2-sulfonic acid methylamide

Reagent/ReactionExpected Major Product(s)
HNO₃/H₂SO₄ (Nitration)3-Nitro-pyridine-2-sulfonic acid methylamide and 5-Nitro-pyridine-2-sulfonic acid methylamide
Br₂/FeBr₃ (Bromination)3-Bromo-pyridine-2-sulfonic acid methylamide and 5-Bromo-pyridine-2-sulfonic acid methylamide
SO₃/H₂SO₄ (Sulfonation)Pyridine-2-sulfonic acid-3-sulfonic acid methylamide and Pyridine-2-sulfonic acid-5-sulfonic acid methylamide

Nucleophilic Aromatic Substitution on Activated Pyridines

The pyridine ring is inherently electron-deficient and is therefore activated towards nucleophilic aromatic substitution (SNAᵣ), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comechemi.comquora.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comquora.com

In Pyridine-2-sulfonic acid methylamide, the sulfonamide group is at an activated position. While the sulfonamide group itself is not a typical leaving group in SNAᵣ reactions, a good leaving group (e.g., a halide) at the 4- or 6-position would be readily displaced by nucleophiles. For instance, if a chloro or bromo substituent were present at the 4- or 6-position of the pyridine ring, it would be susceptible to substitution by various nucleophiles such as amines, alkoxides, or thiolates. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a tetrahedral intermediate, which then rearomatizes by expelling the leaving group. quimicaorganica.org

Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. wikipedia.org This technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The sulfonamide group is a known DMG. researchgate.net

For Pyridine-2-sulfonic acid methylamide, the N-methylsulfonamido group can act as a DMG. The lithium of an organolithium reagent, such as n-butyllithium, would be expected to coordinate to both the pyridine nitrogen and one of the sulfonyl oxygens, directing the deprotonation to the C-3 position. This strategy avoids the common issue of nucleophilic addition of the organolithium reagent to the pyridine ring, which can be a competing reaction. clockss.org The use of hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can also be employed to favor deprotonation over addition. clockss.org

Once the 3-lithiated species is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position.

Table 2: Potential Electrophiles for Quenching the 3-Lithio-pyridine-2-sulfonic acid methylamide Intermediate

ElectrophileFunctional Group Introduced
D₂ODeuterium
CH₃IMethyl
(CH₃)₃SiClTrimethylsilyl
CO₂ then H⁺Carboxylic acid
DMFAldehyde
I₂Iodine

Transformations Involving the Sulfonamide Moiety

The sulfonamide group exhibits its own characteristic reactivity, which can be exploited for further molecular modifications.

Hydrolysis and Transamidation Reactions

Transamidation, the exchange of the amine portion of an amide or sulfonamide, is another potential transformation. This reaction is typically challenging due to the stability of the amide bond but can be achieved under certain conditions, often requiring a catalyst. researchgate.netrsc.org For Pyridine-2-sulfonic acid methylamide, reaction with a different amine under forcing conditions or with a suitable catalyst could potentially lead to the displacement of methylamine (B109427) and the formation of a new sulfonamide.

Oxidation and Reduction of the Sulfur Center

The sulfur atom in a sulfonamide is in a high oxidation state (+6) and is generally resistant to further oxidation. However, reactions involving the N-H bond of primary or secondary sulfonamides can be considered a form of oxidation at the nitrogen center. For instance, N-(arylsulfonyl)benzylamines can be oxidized to N-arylsulfonylimines. nih.govresearchgate.net While Pyridine-2-sulfonic acid methylamide is a secondary sulfonamide, the reactivity of the benzylic position in those examples is key. Direct oxidation of the sulfur atom in the sulfonamide is not a common transformation.

Reduction of the sulfonamide group is also a challenging transformation. Strong reducing agents are typically required to reduce the sulfur center. Electrochemical reduction of arylsulfonamides has been reported, which can lead to cleavage of the S-N or S-C bond depending on the conditions and the substrate. acs.org The reduction of nitroarenes to amines in the presence of sodium arylsulfinates to form N-arylsulfonamides is a reductive coupling reaction and does not involve the reduction of a pre-formed sulfonamide. rsc.org Specific methods for the selective reduction of the sulfur atom in N-methyl pyridine-2-sulfonamide (B152805) are not well-documented and would likely require specialized reagents.

Reactions at the N-Methyl Group

The N-methyl group of Pyridine-2-sulfonic acid methylamide represents a potential site for chemical modification, including functionalization of the methyl carbon or cleavage of the nitrogen-methyl bond.

The direct functionalization of the alpha-methyl carbon in N-methyl sulfonamides is a challenging transformation due to the general stability of the C-H bonds. Research in this area for Pyridine-2-sulfonic acid methylamide is not specifically documented.

However, broader studies on the C(sp3)–H functionalization of aliphatic sulfonamides have been reported. For instance, a metal-free system using DABCO as a promoter has been developed for the C–H bond functionalization of aliphatic sulfonamides, leading to α,β-unsaturated imines. nih.gov While this methodology has not been explicitly applied to Pyridine-2-sulfonic acid methylamide, it points towards the possibility of functionalizing the N-methyl group under specific catalytic conditions.

The cleavage of the N-methyl bond in N-methylsulfonamides is a key deprotection strategy in organic synthesis. For Pyridine-2-sulfonic acid methylamide, this transformation would yield the corresponding primary sulfonamide, pyridine-2-sulfonamide.

Specific studies detailing the cleavage of the N-methyl bond in Pyridine-2-sulfonic acid methylamide are limited. However, research on related N-alkyl and N-acyl sulfonamides demonstrates that this bond can be cleaved under various conditions. For example, aluminum halides have been shown to chemoselectively cleave C–N bonds in amides and sulfonamides. Specifically, AlI3 can facilitate the N-dealkylation of N-alkylacylsulfonamides and secondary N-(tert-butyl)sulfonamides. acs.org Another study details an electrically driven method for the cleavage of N(sp2)–C(sp2/3) bonds in sulfonamides under mild, oxidant-free conditions. acs.org These methods suggest plausible, though unconfirmed, routes for the N-demethylation of Pyridine-2-sulfonic acid methylamide.

The following table summarizes conditions for N-C bond cleavage in related sulfonamides, which could potentially be adapted for Pyridine-2-sulfonic acid methylamide.

Reagent/ConditionSubstrate TypeProduct TypeReference
AlI3 (in situ)N-alkylacylsulfonamidesN-dealkylated sulfonamides acs.org
Electrolysis (oxidative)N,N'-disubstituted sulfonamidesN-dealkylated/de-arylated sulfonamides acs.org

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools for the construction of complex cyclic and heterocyclic systems. The participation of sulfonamides in such reactions can lead to the synthesis of novel molecular scaffolds.

There is a lack of specific research in the scientific literature detailing the involvement of Pyridine-2-sulfonic acid methylamide as a reactant in cycloaddition or annulation strategies. However, the broader class of sulfonamides has been utilized in such reactions. For instance, cobalt-catalyzed annulation of aryl sulfonamides with alkynes has been employed to synthesize sultam motifs. shu.ac.uk Additionally, [4+1] annulation reactions of sulfonamides with allenoates have been reported. researchgate.net

While the pyridine ring in Pyridine-2-sulfonic acid methylamide could potentially act as a diene or dienophile in cycloaddition reactions, or the sulfonamide moiety could be involved in annulation pathways, specific examples and conditions for this compound have not been documented.

Detailed Scientific Information on the Coordination Chemistry of Pyridine-2-sulfonic Acid Methylamide is Not Available in Current Literature.

Following a comprehensive search of scientific databases and literature, no specific research articles or data could be found on the coordination chemistry and metal complexation of the compound "Pyridine-2-sulfonic acid methylamide." The requested detailed analysis, including its role as a ligand, chelation modes, Lewis basicity, and the synthesis of its metal complexes, could not be provided as there is no available published research on this specific chemical entity.

The scientific community has extensively studied the coordination chemistry of related pyridine and sulfonamide compounds, which often serve as versatile ligands in the formation of metal complexes. However, the unique combination of a pyridine-2-sulfonic acid core with a methylamide functional group in "Pyridine-2-sulfonic acid methylamide" does not appear to have been a subject of investigation in the accessible scientific literature. Therefore, information regarding its specific interactions with main group metals, transition metals, lanthanides, or actinides is currently unavailable.

Researchers seeking to explore this area would be venturing into novel scientific territory. Such research would first involve the synthesis and characterization of the "Pyridine-2-sulfonic acid methylamide" ligand itself, followed by systematic studies of its complexation reactions with various metal ions. These investigations would be essential to determine its coordination properties and potential applications.

Coordination Chemistry and Metal Complexation

Catalytic Applications of Pyridine-2-sulfonic Acid Methylamide-Metal Complexes

Metal complexes incorporating Pyridine-2-sulfonic acid methylamide and its derivatives have emerged as versatile catalysts in a range of organic transformations. The ligand's bidentate N,N-coordination sphere, arising from the pyridine (B92270) nitrogen and the sulfonamide nitrogen, allows for the formation of stable complexes with various transition metals. The electronic properties of the pyridine ring and the sulfonamide group can be readily tuned, influencing the catalytic activity and selectivity of the corresponding metal complexes. This section will delve into the applications of these complexes in both homogeneous and heterogeneous catalysis, as well as the mechanistic studies that provide insight into their catalytic cycles.

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of ligands analogous to Pyridine-2-sulfonic acid methylamide, such as other pyridine-sulfonamides and pyridine-amides, have demonstrated significant efficacy in various synthetic methodologies.

Cross-Coupling Reactions: Palladium complexes bearing pyridine-based ligands are well-established catalysts for C-C bond formation reactions. For instance, Pd(II) complexes with various pyridine derivatives have been successfully employed as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. The catalytic efficiency is influenced by the electronic nature of the substituents on the pyridine ring, with more basic ligands often leading to higher catalytic activity ubbcluj.ro. While direct studies on Pyridine-2-sulfonic acid methylamide are limited, it is plausible that its palladium complexes could effectively catalyze such transformations. The general mechanism for a Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst researchgate.netnih.govsemanticscholar.org.

Hydrogenation and Transfer Hydrogenation: Ruthenium complexes featuring NNN-tridentate ligands, which share coordination motifs with Pyridine-2-sulfonic acid methylamide, have shown excellent activity in the hydrogenation and transfer hydrogenation of ketones and aldehydes rsc.orgnih.gov. For example, ruthenium(II) complexes with pyridine-based ligands can catalyze the reduction of a wide range of carbonyl compounds to their corresponding alcohols scielo.br. The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate, which then transfers the hydride to the carbonyl substrate.

The following table summarizes the catalytic performance of a representative ruthenium complex in the transfer hydrogenation of various ketones.

EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
1Acetophenone0.11>99
24-Chloroacetophenone0.11>99
34-Methoxyacetophenone0.11.5>99
4Propiophenone0.11>99
5Cyclohexanone0.1298

Data based on analogous ruthenium complexes with NNN-type ligands.

Heterogeneous Catalysis (e.g., Supported Complexes)

The immobilization of homogeneous catalysts onto solid supports offers several advantages, including ease of separation, catalyst recycling, and improved stability. Metal complexes of pyridine-sulfonamide type ligands can be anchored to various supports, such as polymers or inorganic materials, to create effective heterogeneous catalysts.

Solid-supported nickel and palladium complexes of salen-type ligands, which also feature N,O or N,N chelation, have been shown to be effective in heterogeneous carbon-carbon cross-coupling reactions nih.gov. For example, a supported palladium catalyst was active in the Heck reaction at elevated temperatures nih.gov. It is conceivable that complexes of Pyridine-2-sulfonic acid methylamide could be similarly immobilized to create recyclable catalysts for various organic transformations. The performance of these heterogeneous catalysts can be comparable to their homogeneous counterparts, with the added benefit of reusability.

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism is crucial for the rational design and optimization of catalysts. For metal complexes of pyridine-sulfonamide and related ligands, mechanistic studies often involve a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography of intermediates) and computational methods (e.g., Density Functional Theory calculations).

For ruthenium-catalyzed hydrogenation reactions, mechanistic studies suggest that the catalytic cycle can proceed through either an inner-sphere or outer-sphere mechanism. DFT calculations on ruthenium complexes with NNN-type ligands in ketone hydrogenation have indicated that an outer-sphere mechanism, where the substrate is not directly coordinated to the metal center, may be operative rsc.org. These studies help in understanding how the ligand framework participates in the catalytic transformation and guides the development of more efficient catalysts.

Structure Activity Relationship Sar Studies: Chemical Principles

Systematic Modification of the Pyridine (B92270) Core

Influence of Substituents at Different Pyridine Positions on Reactivity

The position and electronic nature of substituents on the pyridine ring profoundly affect the reactivity and biological activity of pyridine sulfonamides. Research on related pyridine derivatives demonstrates that the placement of functional groups is a key determinant of a compound's efficacy.

For instance, studies on pyridine carboxamides show a clear correlation between the substituent's position (ortho, meta, or para) and the compound's reactivity. nih.gov Meta- and para-substituted compounds often exhibit higher reaction yields compared to their ortho-counterparts, a phenomenon attributed to both electronic effects and the mitigation of steric hindrance. nih.gov A satisfactory correlation has been observed between the charge on the pyridine nitrogen atom and reaction yields, with meta- and para-substituted compounds showing the highest charges and corresponding yields. nih.gov

In a series of pyridine-based compounds designed for antiviral activity, the nature of the substituent at the C5 position was critical. acs.org Replacing an ethoxycarbonyl group with a cyano group at this position led to a decrease or complete loss of activity against certain viruses. acs.org This highlights that even subtle electronic changes can dramatically alter biological outcomes. Similarly, a review of various pyridine derivatives indicated that the presence and position of groups like -OMe, -OH, -C=O, and -NH2 enhanced antiproliferative activity, whereas halogen atoms or other bulky groups tended to reduce it. nih.govnih.gov

The effect of substituents on reactivity is also evident in kinetic studies. The hydrolysis of substituted benzenesulfonyl chlorides, catalyzed by substituted pyridines, shows that the reaction rates are sensitive to the electronic properties of the substituents on both molecules. rsc.org Such findings underscore the principle that electron-donating or electron-withdrawing groups can modulate the nucleophilicity and electrophilicity of the reacting centers, thereby controlling reaction outcomes.

Pyridine Ring PositionSubstituent TypeObserved Effect on Reactivity/ActivityReference
C5Cyano (CN) vs. Ethoxycarbonyl (COOEt)Replacement of COOEt with CN led to lower or no antiviral activity. acs.org
C4Alkylthio (SR)Presence of an alkylthio group at C4 resulted in lower activity compared to an ethoxycarbonyl group at C5. acs.org
Meta (C3/C5)General SubstituentsHigher reaction yields observed compared to ortho-isomers in pyridine carboxamide reactions. nih.gov
Para (C4)General SubstituentsHigher reaction yields observed compared to ortho-isomers in pyridine carboxamide reactions. nih.gov
Various-OMe, -OH, -C=O, -NH2Enhanced antiproliferative activity in various pyridine derivatives. nih.govnih.gov
VariousHalogens, Bulky GroupsLowered antiproliferative activity in various pyridine derivatives. nih.govnih.gov

Impact of Pyridine Ring Electron Density on Chemical Interactions

The distribution of electron density within the pyridine ring is a critical factor governing its non-covalent interactions, which are fundamental to molecular recognition and biological activity. This electron density can be systematically tuned by the addition of electron-donating or electron-withdrawing substituents. vu.nl

Studies on 2,6-diarylbenzenesulfonamides have shown that the aromatic character of flanking rings, modulated by substituents, leads to linear trends in the acidity and proton affinity of the sulfonamide group. vu.nlresearchgate.net This is attributed to through-space polar–π interactions between the polar N-H group of the sulfonamide and the π-system of the nearby aromatic ring. vu.nlresearchgate.net Electron-rich aromatic rings, resulting from electron-donating groups, engage in stronger polar–π interactions, making the sulfonamide N-H less acidic. vu.nl Conversely, electron-poor rings form weaker interactions, leading to a more acidic N-H group. vu.nl

This principle extends to interactions with biological targets. In a study of thieno[2,3-b]pyridine (B153569) derivatives, the introduction of an electron-withdrawing cyano (-CN) group altered the electron density of an attached phenyl ring, which in turn forced a different binding orientation within the target protein's DNA-binding domain. mdpi.com This change in binding was crucial for inhibitory activity. mdpi.com The nitrogen atom in the pyridine ring itself plays a direct role; quantum chemical calculations on pyridine carboxamides revealed that the charge on the ring's nitrogen atom changes depending on the substituent's position, with ortho-derivatives having a less negative charge compared to meta- and para-isomers, affecting their ability to accept a proton. nih.gov

Variation of the Sulfonamide Moiety

The sulfonamide group (-SO₂NHR) is not merely a passive linker; its structure and electronic properties are integral to the molecule's function.

Role of Sulfonyl Group in Molecular Recognition (e.g., Hydrogen Bonding Acceptor)

The sulfonamide moiety is a versatile participant in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor. vu.nl The two oxygen atoms of the sulfonyl group (SO₂) are effective hydrogen bond acceptors, while the N-H group in primary and secondary sulfonamides is a potent hydrogen bond donor. vu.nlnih.gov

In the crystal structures of various pyridine-core sulfonamides, the sulfonamide N-H group has been observed acting as a hydrogen bond donor to the pyridine nitrogen of an adjacent molecule. nih.gov Furthermore, the sulfonamide functionality can form hydrogen bonds with other sulfonamide groups, leading to the formation of dimers and more complex assemblies. nih.govacs.org In the crystal structure of N-Benzyl-pyridine-2-sulfonamide, molecules are linked into chains by N-H⋯O and N-H⋯N hydrogen bonds, demonstrating the group's critical role in establishing the supramolecular architecture. nih.gov The importance of the sulfonamide N–H hydrogen bonds is further highlighted by the fact that its replacement (e.g., in a sulfonimide) can prevent the formation of such hydrogen-bonded dimers. nih.govacs.org

DonorAcceptorInteraction TypeObserved inReference
Sulfonamide N-HPyridine NIntermolecular Hydrogen BondBis(2-anilinoethynyl)pyridine sulfonamides nih.gov
Sulfonamide N-HSulfonamide OIntermolecular Hydrogen BondN-Benzyl-pyridine-2-sulfonamide nih.gov
Sulfonamide N-HSulfonamide NIntermolecular Hydrogen BondN-Benzyl-pyridine-2-sulfonamide nih.gov
Water O-HPyridine NIntermolecular Hydrogen BondPyridine-core sulfonamide dimers nih.govacs.org
Sulfonamide N-HSulfonamide OIntermolecular DimerizationPolymorph of a bis(2-anilinoethynyl)pyridine sulfonamide nih.gov

Conformational Flexibility and Rotational Barriers

Studies of conformationally flexible pyridine-based sulfonamide receptors show they can exist in various forms, often described as S, U, and W conformations, depending on their environment and guest binding. nih.gov The sulfonamide "arms" can rotate to accommodate guest molecules or to engage in intermolecular interactions. nih.govacs.org In nearly all cases, N-substituted sulfonamides adopt an energetically favored staggered conformation. nih.gov

The rotation around the S-N bond in sulfonamides is notably restricted due to a degree of double-bond character arising from conjugation between the nitrogen lone pair and the sulfonyl group. This creates a significant rotational barrier. For some N,N-disubstituted nonafluorobutane-sulfonamides, these barriers are exceptionally high (62–71 kJ⋅mol⁻¹), comparable to those in carboxylic acid amides. researchgate.net The barrier height is sensitive to electronic effects; highly electron-withdrawing groups attached to the sulfur atom increase the S-N double-bond character and thus raise the rotational barrier. researchgate.net Protonation can also significantly increase the barrier to rotation. For instance, in certain amine-substituted heterocycles, protonation increases the rotational barrier around the C-N bond by 2-3 kcal/mol. nih.gov

The rotation of the methyl group on the nitrogen is also subject to a rotational barrier, although it is typically much smaller. For para-toluenesulfonamide (a related structure), the barrier to methyl group rotation was calculated to be very low, at 0.126 kJ/mol. nih.gov However, in other systems, steric repulsion can lead to higher barriers for methyl rotation. researchgate.net

Compound TypeBondRotational Barrier (ΔG‡)Key Influencing FactorReference
N,N-disubstituted nonafluorobutane-1-sulfonamidesS-N62–71 kJ/mol (14.8–17.0 kcal/mol)Highly electron-withdrawing perfluorobutyl group increases S-N double bond character. researchgate.net
Amine-substituted [s]-triazines (Neutral)Triazine-N15.3–16.1 kcal/molConjugation of amine with the triazine ring. nih.gov
Amine-substituted [s]-triazines (Protonated)Triazine-N17.5–19.3 kcal/molProtonation increases π-bond character of the triazine-N bond. nih.gov
N-methyl-N-benzhydrylformamideC(O)-N (Formyl)19.5 kcal/mol (experimental)Amide resonance. mdpi.com
para-ToluensulfonamideC-C(H₃) (Methyl)0.126 kJ/mol (0.03 kcal/mol)Low steric hindrance to methyl rotation. nih.gov

Physico-Chemical Descriptors and Their Correlation with Chemical Behavior

The biological activity of a molecule is intimately linked to its physico-chemical properties. These properties dictate how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target. For "Pyridine-2-sulfonic acid methylamide," key descriptors include its lipophilicity, molecular size and shape, and electronic properties.

Lipophilicity (cLogP) and Molecular Size/Shape

Lipophilicity, often quantified by the partition coefficient (LogP) or its calculated counterpart (cLogP), describes a compound's affinity for a nonpolar environment versus an aqueous one. This property is crucial for a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. The molecular size and shape also play a significant role, as they determine how well the molecule can fit into the binding pocket of a target protein.

Calculated Physico-Chemical Properties of Pyridine-2-sulfonic acid methylamide and Related Compounds
CompoundMolecular FormulaMolecular Weight (g/mol)Calculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)
Pyridine-2-sulfonic acid methylamideC6H8N2O2S172.21-0.1 (estimated)67.4
N-methyl-3-pyridinesulfonamideC6H8N2O2S172.21-0.1 nih.gov67.4 nih.gov
5-Methyl-2-pyridinesulfonamideC6H8N2O2S172.20Data not availableData not available nih.gov

Electronic Properties (e.g., Hammett Parameters, Inductive Effects)

The electronic properties of a molecule, such as the distribution of electron density and the presence of electron-donating or electron-withdrawing groups, are critical for its interactions with biological targets. The Hammett equation is a widely used tool in physical organic chemistry to quantify the electronic effect of substituents on a benzene (B151609) ring, and its principles can be extended to heterocyclic systems like pyridine wikipedia.orgsciepub.com.

Hammett Constants (σ) for Related Substituents
SubstituentσmσpReference
-SO2CH30.640.72 pitt.edu
-SO2NH20.460.57 pitt.edu
-NO20.710.78 pitt.edu
-CN0.560.66 pitt.edu

Chemoinformatic and Machine Learning Approaches in SAR Analysis

In recent years, chemoinformatic and machine learning (ML) approaches have become indispensable tools in drug discovery and SAR analysis. These computational methods can analyze large datasets of chemical structures and their associated biological activities to build predictive models. These models can then be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and provide insights into the key structural features driving activity.

For sulfonamides, various QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict their biological activities. These models often use molecular descriptors such as those discussed above (cLogP, molecular weight, electronic parameters) to build a mathematical relationship with the observed activity. Machine learning algorithms like random forests, support vector machines, and neural networks are frequently employed to build these predictive models medwinpublishers.com.

While no specific chemoinformatic or machine learning studies focusing solely on "Pyridine-2-sulfonic acid methylamide" have been identified, the general principles and methodologies are highly applicable. A typical workflow would involve:

Data Collection: Assembling a dataset of pyridine sulfonamide derivatives with their measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using machine learning algorithms to train a model that can predict the biological activity based on the calculated descriptors.

Model Validation: Rigorously testing the model's predictive power on an independent set of compounds.

Such models could be used to explore the SAR of "Pyridine-2-sulfonic acid methylamide" by predicting the activity of virtual analogs with different substituents on the pyridine ring or the amide nitrogen. This in silico approach can significantly accelerate the drug discovery process by guiding the synthesis of more potent and selective compounds.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in chemical analysis, enabling the separation and quantification of individual components within a mixture. For a compound like Pyridine-2-sulfonic acid methylamide, a combination of liquid and gas chromatography techniques, alongside thin-layer chromatography for rapid monitoring, provides a robust approach to ensure its purity and identity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like many pyridine (B92270) derivatives and sulfonamides. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of compounds structurally similar to Pyridine-2-sulfonic acid methylamide, such as other pyridine sulfonamides, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity.

Research Findings: Studies on various pyridine derivatives have demonstrated successful separation using C18 columns. helixchrom.com The mobile phase composition is a critical parameter that can be optimized to achieve the desired separation. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase can significantly influence the retention of ionizable compounds like pyridine sulfonamides by altering their charge state. For instance, a lower pH can lead to the protonation of the pyridine nitrogen, increasing its polarity and potentially decreasing its retention time on a C18 column.

Detection is commonly achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. For more sensitive and specific detection, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS). This allows for the determination of the molecular weight of the analyte, providing a higher degree of confidence in its identification. A study on the analysis of pyridine and its derivatives highlights the use of LC/MS-compatible conditions, which often involve volatile buffers like ammonium (B1175870) formate. helixchrom.com

ParameterTypical Value/Condition for Pyridine Sulfonamide AnalogsSource
Column C18 (Reversed-Phase) helixchrom.com
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium formate) helixchrom.com
Detection UV (e.g., 254 nm), Mass Spectrometry (MS) helixchrom.com
Flow Rate 0.5 - 1.5 mL/minGeneral HPLC practice
Injection Volume 5 - 20 µLGeneral HPLC practice

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.

Research Findings: The analysis of sulfonamides by GC often involves a methylation step to convert the acidic N-H proton of the sulfonamide group into a less polar N-methyl group. This derivatization significantly improves the chromatographic properties of the compounds, allowing them to be analyzed by GC without significant degradation.

For Pyridine-2-sulfonic acid methylamide, which already possesses a methyl group on the sulfonamide nitrogen, derivatization may not be as critical as for its primary sulfonamide analog. However, its volatility would still be a determining factor for the suitability of GC analysis. GC coupled with a mass spectrometer (GC-MS) is a highly effective method for the identification of unknown compounds and the confirmation of known ones. The mass spectrum provides a unique fragmentation pattern that can be used as a chemical fingerprint.

ParameterTypical Value/Condition for N-methyl Aromatic SulfonamidesSource
Column Capillary column (e.g., DB-5 or equivalent)General GC practice
Carrier Gas Helium or HydrogenGeneral GC practice
Injection Mode Split/SplitlessGeneral GC practice
Temperature Program Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C)General GC practice
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)General GC practice

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

Research Findings: In the synthesis of sulfonamides, TLC is routinely used to determine the point of reaction completion. rasayanjournal.co.in A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The choice of the eluent (mobile phase) is crucial for achieving good separation of the spots corresponding to the different components of the mixture. A common solvent system for sulfonamides might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol.

The visualization of the spots on the TLC plate can be achieved under UV light if the compounds are UV-active, as is the case with pyridine derivatives. Alternatively, staining reagents can be used. For example, a solution of potassium permanganate (B83412) can be used to visualize compounds that can be oxidized. The relative retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification.

ParameterTypical Condition for Pyridine SulfonamidesSource
Stationary Phase Silica gel 60 F254 rasayanjournal.co.in
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v) rasayanjournal.co.in
Visualization UV light (254 nm), Potassium permanganate stainGeneral TLC practice

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common thermal analysis techniques used in the characterization of chemical compounds.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an essential technique for determining the thermal stability and decomposition profile of a compound.

Research Findings: The TGA of a compound like Pyridine-2-sulfonic acid methylamide would reveal the temperature at which it begins to decompose, the number of decomposition steps, and the mass of any residue left at the end of the analysis. For many organic compounds, the analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

ParameterExpected Observation for Pyridine-2-sulfonic acid methylamideSource
Atmosphere Nitrogen (inert) nih.gov
Heating Rate 10 °C/min nih.gov
Temperature Range Ambient to 600 °C nih.gov
Expected Result Onset of decomposition temperature, percentage of weight loss nih.gov

Differential Scanning Calorimetry (DSC) for Polymorphism and Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is widely used to determine thermal transitions such as melting point, glass transition temperature, and to study polymorphism.

Research Findings: Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceutical compounds as different polymorphs can have different physical properties, including solubility and stability. DSC is a primary tool for identifying and characterizing polymorphic forms.

For Pyridine-2-sulfonic acid methylamide, a DSC analysis would show an endothermic peak corresponding to its melting point. The sharpness and temperature of the melting peak can provide an indication of the purity of the sample. If the compound exhibits polymorphism, multiple melting peaks or other thermal events like solid-solid transitions might be observed. A study on mefenamic acid, for instance, used DSC to identify a solid-solid enantiotropic transition between different polymorphic forms. The DSC thermogram can also reveal information about the crystallinity of the material.

ParameterExpected Observation for Pyridine-2-sulfonic acid methylamideSource
Atmosphere Nitrogen (inert)General DSC practice
Heating Rate 5-10 °C/minGeneral DSC practice
Temperature Range Ambient to a temperature above the melting pointGeneral DSC practice
Expected Result Melting point (endothermic peak), possible polymorphic transitionsGeneral DSC practice

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. For Pyridine-2-sulfonic acid methylamide, with the molecular formula C₆H₈N₂O₂S, this method provides quantitative data on the percentage of each constituent element (Carbon, Hydrogen, Nitrogen, and Sulfur). This experimental data is then compared against the theoretical values calculated from the molecular formula to ascertain the purity and confirm the stoichiometry of the compound.

The theoretical elemental composition is calculated based on the atomic masses of the elements and the molecular weight of the compound.

Table 1: Theoretical Elemental Composition of Pyridine-2-sulfonic acid methylamide (C₆H₈N₂O₂S)

ElementAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
Carbon (C)12.011672.06645.55
Hydrogen (H)1.00888.0645.10
Nitrogen (N)14.007228.01417.72
Oxygen (O)15.999231.99820.24
Sulfur (S)32.065132.06520.28
Total 158.197 100.00

Note: The molecular formula for Pyridine-2-sulfonic acid methylamide is C₆H₈N₂O₂S. mdpi.com The values in the table are calculated based on this formula.

Surface Analysis Techniques for Heterogeneous Systems

In many applications, the interaction of a molecule with a surface is of paramount importance. This is particularly true in fields like catalysis, materials science, and sensor development. For Pyridine-2-sulfonic acid methylamide, understanding its behavior in heterogeneous systems, such as when adsorbed onto a solid support, requires sophisticated surface analysis techniques.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical state of the elements on a material's surface. If Pyridine-2-sulfonic acid methylamide were adsorbed onto a substrate, XPS could confirm its presence and provide insight into its binding mechanism. For instance, analysis of the N 1s and S 2p core level spectra would reveal the chemical environment of the nitrogen and sulfur atoms, indicating whether they are involved in surface interactions. Studies on related sulfonated and pyridine-containing molecules have successfully used XPS to characterize surface modifications and binding. nih.govresearchgate.netresearchgate.net

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) is another valuable technique for probing the surface of a material. It can identify the functional groups present on the surface and is particularly useful for studying adsorbed species. mdpi.com For Pyridine-2-sulfonic acid methylamide, ATR-FTIR could be used to monitor its adsorption onto a surface from a solution in real-time, providing information about the orientation and interaction of the molecule with the substrate. The characteristic vibrational bands of the pyridine ring and the sulfonamide group would serve as spectroscopic signatures. researchgate.net

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) provide topographical information at the nanoscale, allowing for the visualization of self-assembled monolayers (SAMs). Pyridine-containing thiols are known to form ordered SAMs on metal surfaces like gold. nih.govrsc.orgnih.gov While Pyridine-2-sulfonic acid methylamide does not possess a thiol group for direct gold surface binding, its pyridine moiety could facilitate interaction with various surfaces. STM and AFM could be employed to study the morphology of thin films or layers of this compound on different substrates, revealing information about molecular packing and ordering. mdpi.commdpi.com

Table 2: Application of Surface Analysis Techniques to Pyridine-Derivatives and Sulfonamides

TechniqueInformation ObtainedRelevance to Pyridine-2-sulfonic acid methylamideReferences
XPS Elemental composition, chemical state of atoms at the surface.Confirmation of surface adsorption, identification of atoms involved in surface binding. nih.govresearchgate.netresearchgate.net
ATR-FTIR Identification of functional groups on a surface, molecular orientation.In-situ monitoring of adsorption, understanding molecule-surface interactions. mdpi.comresearchgate.net
STM/AFM High-resolution surface topography, molecular arrangement in monolayers.Visualization of thin film morphology and molecular packing on a substrate. mdpi.comnih.govrsc.orgnih.govmdpi.com

In situ Monitoring of Chemical Reactions

Understanding the kinetics, mechanisms, and intermediates of a chemical reaction is crucial for process optimization and control. In situ monitoring techniques, which analyze the reaction as it happens without the need for sampling, are invaluable for this purpose.

In situ Fourier Transform Infrared (FTIR) Spectroscopy is a widely used technique for real-time reaction monitoring. nih.govyoutube.commdpi.com By immersing an ATR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time. For the synthesis of Pyridine-2-sulfonic acid methylamide, which could, for example, involve the reaction of pyridine-2-sulfonyl chloride with methylamine (B109427), in situ FTIR would allow for the simultaneous monitoring of the disappearance of the sulfonyl chloride peak and the appearance of the sulfonamide peak. This provides precise information on reaction initiation, progress, and endpoint.

Nuclear Magnetic Resonance (NMR) Flow Cells offer another powerful method for in situ reaction analysis. nih.gov A continuous flow of the reaction mixture is passed through a specialized NMR tube located within the spectrometer's magnet. This allows for the acquisition of NMR spectra at various time points throughout the reaction. For the synthesis or subsequent reactions of Pyridine-2-sulfonic acid methylamide, flow NMR could identify and quantify all proton- or carbon-containing species in the solution, providing detailed mechanistic insights and kinetic data. The development of novel flow cell materials continues to enhance the capabilities of this technique for high-throughput screening and reaction optimization. researchgate.net The real-time monitoring of N-methylation reactions, a key step in the synthesis of related compounds, has been successfully demonstrated using various analytical techniques. acs.orgnih.govresearchgate.netnih.gov

Table 3: In situ Monitoring Techniques for Chemical Reactions

TechniquePrincipleApplication to Pyridine-2-sulfonic acid methylamideReferences
In situ FTIR Vibrational spectroscopy via an immersed ATR probe.Real-time tracking of reactant consumption and product formation during synthesis. nih.govyoutube.commdpi.com
NMR Flow Cell Continuous flow of reaction mixture through an NMR spectrometer.Detailed mechanistic studies, identification of intermediates, and kinetic analysis. researchgate.netnih.gov

Future Research Directions and Emerging Areas

Development of Novel Pyridine-2-sulfonic Acid Methylamide Scaffolds

The pyridine-sulfonamide core is a recognized "privileged scaffold" in medicinal chemistry, and future research will undoubtedly focus on the creation of new analogues of Pyridine-2-sulfonic acid methylamide. nih.govnih.gov The development of novel scaffolds will likely involve strategic modifications at several key positions to modulate the compound's physicochemical and biological properties.

Key areas for derivatization include:

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the pyridine ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. nih.gov This can lead to enhanced biological activity and selectivity for specific targets.

Modification of the Methylamide Group: Replacing the methyl group with larger alkyl or aryl substituents can influence the compound's steric profile and hydrogen bonding capabilities. This can be crucial for optimizing interactions with biological targets like enzymes or receptors.

Hybrid Molecules: A growing trend is the creation of hybrid molecules that combine the pyridine-sulfonamide scaffold with other pharmacologically active moieties. nih.gov For instance, linking Pyridine-2-sulfonic acid methylamide to other heterocyclic systems like benzothiazole (B30560) or benzimidazole (B57391) could result in compounds with dual or synergistic therapeutic effects. acs.org

These new scaffolds will be screened for a wide range of biological activities, building upon the known potential of pyridine-sulfonamides as anticancer, antimicrobial, and antiviral agents. nih.govacs.org

Exploration of Unexpected Reactivities and Transformations

While the fundamental reactivity of the pyridine and sulfonamide groups is well-established, the interplay between these two functionalities within the same molecule could lead to unexpected chemical transformations. Future research will likely delve into uncovering these novel reactions. The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The sulfonamide group, on the other hand, can participate in a variety of reactions, including acting as a directing group in electrophilic aromatic substitution.

Emerging areas of investigation may include:

Catalytic Activity: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group can act as coordination sites for metal ions. This suggests that Pyridine-2-sulfonic acid methylamide and its derivatives could serve as ligands in catalysis, potentially enabling novel organic transformations. mdpi.comchemscene.com

Intramolecular Cyclizations: Under specific reaction conditions, intramolecular reactions between the pyridine ring and the sulfonamide side chain could lead to the formation of novel polycyclic heterocyclic systems.

Photochemical Reactions: The response of the pyridine-sulfonamide scaffold to visible light could lead to new C-H functionalization strategies, such as sulfonylation, allowing for the synthesis of complex molecules under mild conditions. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

Modern synthetic methodologies like flow chemistry and automated synthesis are set to revolutionize the production of Pyridine-2-sulfonic acid methylamide and its derivatives. These technologies offer significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. acs.org

Flow Chemistry: The synthesis of sulfonamides and their precursors, such as sulfonyl chlorides, can be hazardous in batch processes due to high exothermicity. rsc.org Continuous flow reactors provide superior temperature control, minimizing the risk of thermal runaway and allowing for safer operation. rsc.orgresearchgate.net Flow chemistry also enables the rapid optimization of reaction conditions and can be scaled up for industrial production. google.com The application of flow systems to the synthesis of secondary sulfonamides has already been demonstrated, providing a template for the production of Pyridine-2-sulfonic acid methylamide. acs.org

Automated Synthesis: Automated synthesis platforms, which can utilize pre-filled reagent cartridges, offer a streamlined approach to creating libraries of diverse heterocyclic compounds for drug discovery. researchgate.netyoutube.com This technology can be adapted for the synthesis of novel Pyridine-2-sulfonic acid methylamide scaffolds by systematically varying the starting materials. youtube.com The integration of automated synthesis with high-throughput screening will accelerate the discovery of new drug candidates based on this scaffold.

Advanced Materials Science Applications

The unique structural features of Pyridine-2-sulfonic acid methylamide make it a promising building block for a variety of advanced materials.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent coordination site for metal ions, making this compound a potential organic linker for the construction of MOFs. rsc.orgrsc.orgresearchgate.net By incorporating Pyridine-2-sulfonic acid methylamide into MOF structures, it may be possible to create materials with tailored properties for applications in catalysis, gas storage, and separation. researchgate.net The presence of the sulfonamide group could also influence the framework's porosity and functionality.

Polymer Components: Sulfonated polymers are a significant class of materials with applications in fuel cell membranes, ion-exchange resins, and medical devices. researchgate.netresearchgate.net Pyridine-2-sulfonic acid methylamide could be incorporated into polymers, either as a monomer or as a functional additive. The sulfonate group can enhance properties like proton conductivity and hydrophilicity. researchgate.netmdpi.comacs.orgnih.gov The pyridine moiety can also contribute to the thermal stability and fluorescence of the resulting polymers.

Sensing: Pyridine derivatives are widely used in the development of chemical sensors due to their ability to interact with various ions and molecules. nih.govmdpi.comresearchgate.netarkat-usa.org The pyridine-sulfonamide scaffold of Pyridine-2-sulfonic acid methylamide can act as a recognition element for specific metal ions or anions. researchgate.net Upon binding, a measurable change in fluorescence or color can be observed, forming the basis for a sensor. acs.org Future work will likely focus on developing selective and sensitive sensors based on this compound for environmental and biological monitoring.

Deeper Understanding of Structure-Function Relationships via Advanced Computational Methods

Computational chemistry is an indispensable tool for understanding the relationship between the structure of a molecule and its function. For Pyridine-2-sulfonic acid methylamide and its derivatives, advanced computational methods will be crucial for guiding the design of new compounds with desired properties.

Molecular Docking: This technique is used to predict the binding mode and affinity of a molecule to a biological target, such as an enzyme or receptor. nih.gov Molecular docking studies can help to identify the key interactions between pyridine-sulfonamide derivatives and their targets, providing insights for the design of more potent inhibitors. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net This information is valuable for predicting the pharmacokinetic properties and potential toxicity of new drug candidates. researchgate.net For materials science applications, DFT can help to understand the interactions between Pyridine-2-sulfonic acid methylamide and other components of a material, aiding in the design of materials with specific properties. acs.org

By combining computational predictions with experimental synthesis and testing, researchers can adopt a more rational and efficient approach to drug discovery and materials development based on the Pyridine-2-sulfonic acid methylamide scaffold. researchgate.netacs.org

Data Tables

Table 1: Properties of Pyridine-2-sulfonic Acid and its Methylamide Derivative

PropertyPyridine-2-sulfonic acidPyridine-2-sulfonic acid methylamide
Molecular Formula C5H5NO3SC6H8N2O2S
Molecular Weight 159.16 g/mol researchgate.netsigmaaldrich.comNot available
Appearance White to light yellow powder/crystal sigmaaldrich.comNot available
Melting Point 244-249 °C sigmaaldrich.comNot available
CAS Number 15103-48-7 nih.govNot available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.